molecular formula C26H25ClF2N8O2S B8392022 N-(4-(5-Chloro-2-(difluoromethoxy)phenyl)-2-(4-((2-cyanoethyl)(methyl)amino)piperidin-1-yl)thiazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-(4-(5-Chloro-2-(difluoromethoxy)phenyl)-2-(4-((2-cyanoethyl)(methyl)amino)piperidin-1-yl)thiazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B8392022
M. Wt: 587.0 g/mol
InChI Key: KBTJNKABQMUSNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(5-Chloro-2-(difluoromethoxy)phenyl)-2-(4-((2-cyanoethyl)(methyl)amino)piperidin-1-yl)thiazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C26H25ClF2N8O2S and its molecular weight is 587.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H25ClF2N8O2S

Molecular Weight

587.0 g/mol

IUPAC Name

N-[4-[5-chloro-2-(difluoromethoxy)phenyl]-2-[4-[2-cyanoethyl(methyl)amino]piperidin-1-yl]-1,3-thiazol-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C26H25ClF2N8O2S/c1-35(10-2-8-30)17-6-12-36(13-7-17)26-33-21(18-14-16(27)4-5-20(18)39-25(28)29)24(40-26)34-23(38)19-15-32-37-11-3-9-31-22(19)37/h3-5,9,11,14-15,17,25H,2,6-7,10,12-13H2,1H3,(H,34,38)

InChI Key

KBTJNKABQMUSNN-UHFFFAOYSA-N

Canonical SMILES

CN(CCC#N)C1CCN(CC1)C2=NC(=C(S2)NC(=O)C3=C4N=CC=CN4N=C3)C5=C(C=CC(=C5)Cl)OC(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid [4-(5-chloro-2-difluoromethoxy-phenyl)-2-(4-oxo-piperidin-1-yl)-thiazol-5-yl]-amide (90 mg, 0.17 mmol) was dissolved in DCM (2 ml) and N-methyl-β-alaninenitrile (20 μl, 0.21 mmol), acetic acid (200 μl) and macroporous polymer supported cyanoborohydride (166 mg, 0.36 mmol) were successively added and stirred at room temperature for 16 hours. The mixture was diluted with MeOH and loaded onto an SCX-2 cartridge which had been conditioned with MeOH. After flushing with MeOH, the product was eluted with 2M ammonia in MeOH. The resulting yellow glass was purified by MDAP (Method 1). Appropriate fractions were combined and evaporated to afford a yellow glass. The residue was dissolved in MeOH and loaded onto an SCX-2 cartridge which had been conditioned with MeOH. After flushing with MeOH, the product was eluted with 2M ammonia in MeOH to give the title compound as a yellow solid (46 mg, 46%). LCMS (Method 5) [M+H]+=587.2, RT=3.19 min. 1H NMR (400 MHz, DMSO-d6) δ: (ppm) 10.23 (s, 1H), 9.36 (dd, 1H, J=1.6, 7.0 Hz), 8.68 (s, 1H), 8.64 (dd, 1H, J=1.6, 4.3 Hz), 7.67 (d, 1H, J=2.6 Hz), 7.59 (dd, 1H, J=2.7, 8.9 Hz), 7.41 (d, 1H, J=8.6 Hz), 7.31 (dd, 1H, J=4.3, 7.1 Hz), 7.18 (t, 1H, J=73.9 Hz), 3.94 (d, 2H, J=12.8 Hz), 3.04-2.96 (m, 2H), 2.72-2.60 (m, 5H), 2.24 (s, 3H), 1.79 (d, 2H, J=10.9 Hz), 1.59-1.47 (m, 2H).
Name
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid [4-(5-chloro-2-difluoromethoxy-phenyl)-2-(4-oxo-piperidin-1-yl)-thiazol-5-yl]-amide
Quantity
90 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
20 μL
Type
reactant
Reaction Step Two
Quantity
200 μL
Type
reactant
Reaction Step Three
Name
cyanoborohydride
Quantity
166 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Yield
46%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.